molecular formula C23H25N5O2 B2627976 2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-4-yl)pyridazin-3(2H)-one CAS No. 2194843-34-8

2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-4-yl)pyridazin-3(2H)-one

Cat. No. B2627976
CAS RN: 2194843-34-8
M. Wt: 403.486
InChI Key: FJTRCWHCAYBXDL-UHFFFAOYSA-N
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Description

2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-4-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antimycobacterial Activity

A study by Akçay et al. (2018) investigated new pyrido[3,4-d]pyridazine derivatives, including a compound closely related to the specified chemical, for their in vitro antibacterial, antifungal, and antimycobacterial activities. The study found that compound 10, closely related to the specified chemical, displayed significant antimycobacterial activity, although it was ineffective against tested bacteria and fungi (Akçay, Ülger, Kaynak Onurda, & Duendar, 2018).

Anti-HIV-1 Activity

A 2010 study by Pessoa-Mahana et al. synthesized a series of arylpiperazines linked to a pyridine scaffold, structurally related to the anti-HIV-1 drug Delavirdine. These derivatives, which include compounds similar to the specified chemical, belong to the bis(heteroaryl)piperazines family, known for inhibiting HIV-1 reverse transcriptase (Pessoa-Mahana et al., 2010).

Anticancer Activity

Mehvish & Kumar (2022) aimed to synthesize new series of 3(2h)-one pyridazinone derivatives with potential antioxidant activity. Their research includes derivatives related to the specified compound and demonstrates potent in-vitro antioxidant activity, which could have implications for anticancer research (Mehvish & Kumar, 2022).

Anti-tubercular Agents

In a study by Srinivasarao et al. (2020), novel benzamide derivatives were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Compounds structurally related to the specified chemical showed significant activity, indicating potential as anti-tubercular agents (Srinivasarao et al., 2020).

Analgesic and Anti-inflammatory Activity

Duendar et al. (2007) synthesized a number of pyridazinone derivatives, including compounds with structural similarities to the specified chemical. These compounds were tested for their analgesic and anti-inflammatory activity, showing promising results and no gastric ulcerogenic effect, indicating potential therapeutic applications (Duendar, Goekce, Kuepeli, & Şahin, 2007).

properties

IUPAC Name

2-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-18(28-22(29)8-7-21(25-28)20-9-11-24-12-10-20)23(30)27-15-13-26(14-16-27)17-19-5-3-2-4-6-19/h2-12,18H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTRCWHCAYBXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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